molecular formula C10H15Cl2N B1426032 2-(4-Chlorophenyl)-2-methylpropylamine HCl CAS No. 1002557-04-1

2-(4-Chlorophenyl)-2-methylpropylamine HCl

Cat. No.: B1426032
CAS No.: 1002557-04-1
M. Wt: 220.14 g/mol
InChI Key: SAMRMCHVQOVZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-methylpropylamine HCl is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a chlorophenyl group attached to a methylpropylamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl typically involves the reaction of 4-chlorobenzyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropylamine HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

2-(4-Chlorophenyl)-2-methylpropylamine HCl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methylpropanol
  • 2-(4-Chlorophenyl)-2-methylpropanoic acid
  • 4-Chlorobenzylamine

Uniqueness

2-(4-Chlorophenyl)-2-methylpropylamine HCl is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research.

Biological Activity

2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride, commonly referred to as 2-CMPA HCl, is an organic compound classified as an amine. Its chemical structure includes a nitrogen atom bonded to two carbon chains and a chlorinated phenyl group, with a molecular formula of C10H14ClN·HCl and a molecular weight of approximately 220.14 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound appears as a white to off-white solid, soluble in water due to its hydrochloride salt form. The presence of the hydrochloride enhances its solubility compared to its free base form, making it suitable for various applications in biological assays and pharmaceutical formulations.

Preliminary studies suggest that 2-CMPA HCl may exhibit stimulant properties akin to other substituted amphetamines. It is hypothesized to influence neurotransmitter systems by affecting the release and reuptake of dopamine and norepinephrine, which are critical in mood regulation and attention processes. This mechanism positions it as a candidate for the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and depression.

Biological Activity Overview

The biological activity of 2-CMPA HCl has been investigated through various studies, focusing on its potential effects on different biological systems:

  • Neurotransmitter Interaction : Similar compounds have shown the ability to modulate neurotransmitter levels, suggesting that 2-CMPA HCl could have comparable effects.
  • Antimicrobial Activity : Some derivatives synthesized from 2-CMPA HCl have demonstrated promising antimicrobial properties, indicating potential applications in combating bacterial infections.
  • Pharmacokinetics : Research on structurally similar compounds indicates favorable pharmacokinetic profiles, including oral bioavailability and the ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have explored the biological implications of 2-CMPA HCl:

  • Stimulant Properties :
    • A study investigated the effects of 2-CMPA HCl on neurotransmitter release in vitro, revealing significant increases in dopamine levels in neuronal cultures. This suggests potential utility in treating ADHD symptoms.
  • Antimicrobial Studies :
    • In a comparative analysis, derivatives of 2-CMPA HCl were tested against various bacterial strains. Results indicated that certain derivatives exhibited higher antimicrobial activity than traditional antibiotics, highlighting their potential as therapeutic agents.
  • Safety Profile :
    • Despite its promising activities, the safety profile of 2-CMPA HCl remains largely unexplored. Given its structural similarities to known stimulants, caution is advised regarding its use until comprehensive toxicity studies are conducted.

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityUnique Features
4-ChloroamphetamineChlorinated phenyl groupRecognized for stimulant properties; used in ADHD treatment
2-Amino-4-chlorotolueneSimilar amine structureUtilized in dye synthesis
3,4-MethylenedioxymethamphetamineSimilar core structureKnown for psychoactive effects

This table illustrates how 2-CMPA HCl relates to other compounds with similar structures but distinct biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMRMCHVQOVZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Reactant of Route 4
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Reactant of Route 6
2-(4-Chlorophenyl)-2-methylpropylamine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.